Cas no 2770359-16-3 ({Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate)

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate is a specialized ester compound featuring a rigid bicyclo[1.1.1]pentane scaffold, which imparts unique steric and electronic properties. The bicyclo[1.1.1]pentane core enhances stability and introduces significant strain, making it valuable in medicinal chemistry and materials science for modifying pharmacokinetic profiles or tuning polymer properties. The 2,2-dimethylpropanoate (pivalate) moiety offers hydrolytic stability and lipophilicity, facilitating applications in prodrug design or controlled-release formulations. This compound is particularly useful as a building block for introducing sterically hindered, bioisosteric motifs into target molecules. Its synthetic versatility and structural distinctiveness make it a promising candidate for advanced research in drug discovery and functional materials.
{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate structure
2770359-16-3 structure
Product Name:{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
CAS No:2770359-16-3
MF:C11H18O2
MW:182.259423732758
CID:6347681
PubChem ID:165454249
Update Time:2025-07-04

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate Chemical and Physical Properties

Names and Identifiers

    • EN300-37367000
    • {bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
    • EN300-37466864
    • 2770359-16-3
    • {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate
    • Inchi: 1S/C11H18O2/c1-10(2,3)9(12)13-7-11-4-8(5-11)6-11/h8H,4-7H2,1-3H3
    • InChI Key: IXEJUHFAUODAKZ-UHFFFAOYSA-N
    • SMILES: O(C(C(C)(C)C)=O)CC12CC(C1)C2

Computed Properties

  • Exact Mass: 182.130679813g/mol
  • Monoisotopic Mass: 182.130679813g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 4
  • Complexity: 220
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 26.3Ų

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate Pricemore >>

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Additional information on {Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate

{Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate and Its Significance in Modern Chemical Research

Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate (CAS No. 2770359-16-3) is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, characterized by its unique bicyclic structure and ester functional group, has garnered attention for its potential applications in the development of novel therapeutic agents and biochemical probes.

The compound's structure, featuring a bicyclo[1.1.1]pentan-1-yl}methyl moiety, contributes to its distinct chemical properties and reactivity. The bicyclic framework, which consists of three interconnected rings, imparts rigidity and specific spatial orientation to the molecule, making it a valuable scaffold for designing molecules with precise biological activity. This structural motif has been explored in various contexts, including the synthesis of complex natural products and the development of synthetic intermediates.

The ester group at the end of the molecular chain, specifically 2,2-dimethylpropanoate, further enhances the compound's versatility. Ester functionalities are well-known for their ability to participate in a wide range of chemical reactions, including nucleophilic acyl substitutions, transesterifications, and hydrolysis reactions. These reactions are fundamental in organic synthesis and have been leveraged to create diverse derivatives of the parent compound.

In recent years, there has been a growing interest in using bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate as a building block in drug discovery programs. Its unique structural features make it an attractive candidate for designing molecules that interact with biological targets in novel ways. For instance, the rigid bicyclic core can mimic the binding pockets of enzymes or receptors, while the ester group can be modified to introduce specific pharmacophores.

One area where this compound has shown promise is in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways and are often implicated in various diseases, including cancer. By designing molecules that specifically inhibit kinase activity, researchers aim to develop new therapeutic strategies targeting these diseases. The structural rigidity provided by the bicyclo[1.1.1]pentan-1-yl}methyl moiety can help optimize binding interactions with kinase active sites, while the ester group can be tailored to enhance selectivity and potency.

Additionally, Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate has been explored as a precursor in the synthesis of more complex natural products. Its unique framework has inspired synthetic strategies aimed at constructing intricate molecular architectures found in biologically active compounds. Researchers have utilized this compound to develop novel synthetic routes that involve ring-closing metathesis, cross-coupling reactions, and other advanced organic transformations.

The compound's potential as a biochemical probe has also been recognized. By incorporating Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate into probes or reporters, scientists can study enzyme mechanisms or cellular processes with high precision. For example, fluorescent derivatives of this compound have been used to monitor enzymatic activity or track protein localization within cells.

Recent advancements in computational chemistry have further enhanced the utility of Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate in drug discovery efforts. Molecular modeling techniques allow researchers to predict how this compound might interact with biological targets based on its three-dimensional structure and electronic properties. These predictions can guide experimental design and help identify promising candidates for further optimization.

The synthesis of Bicyclo[1.1.1]pentan-1-yl}methyl 2,2-dimethylpropanoate itself represents a significant achievement in synthetic organic chemistry. The construction of its bicyclic framework required careful planning and execution to ensure high yields and purity of the final product. Advances in synthetic methodologies have made it possible to access such complex structures more efficiently than ever before.

In conclusion,{Bicyclo[1.

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